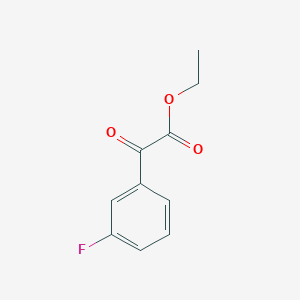

Ethyl 2-(3-fluorophenyl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(3-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJARUICGBSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377757 | |

| Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110193-59-4 | |

| Record name | ethyl 2-(3-fluorophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate from 3-fluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(3-fluorophenyl)-2-oxoacetate from 3-fluorobenzoyl chloride, a key chemical intermediate in the development of novel therapeutics. This document outlines various synthetic methodologies, presents detailed experimental protocols, and summarizes quantitative data to facilitate practical application in a laboratory setting. Furthermore, it visualizes key reaction pathways and experimental workflows to provide a clear and concise understanding of the underlying chemical processes.

Introduction

This compound, an α-keto ester, is a valuable building block in organic synthesis. Its structural features, including a reactive keto group and an ester moiety, coupled with the presence of a fluorine atom on the phenyl ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, making it a desirable feature in drug design. This guide will focus on the practical synthesis of this compound, with a primary focus on the reaction of 3-fluorobenzoyl chloride with a suitable carbon nucleophile.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The most prominent methods include Friedel-Crafts acylation, Grignard reactions, and copper-catalyzed oxidation reactions.

-

Friedel-Crafts Acylation: This classic approach involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst. In the context of the target molecule, this could involve the acylation of a suitable ethyl-containing nucleophile with 3-fluorobenzoyl chloride or the acylation of fluorobenzene with ethyl oxalyl chloride. The latter is a more common and direct approach.

-

Grignard Reaction: This method utilizes an organomagnesium halide (Grignard reagent) as a nucleophile. Specifically, 3-fluorophenylmagnesium bromide can be reacted with diethyl oxalate to yield the desired α-keto ester. This approach requires anhydrous conditions and careful control of the reaction temperature.

-

Copper-Catalyzed Oxidation: A more modern approach involves the copper-catalyzed oxidation of a precursor molecule, such as ethyl 2-diazo-2-(3-fluorophenyl)acetate. This method often proceeds under milder conditions but may require the synthesis of the diazo precursor.

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a comparative overview of their efficiencies.

| Synthesis Method | Reagents | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Friedel-Crafts Acylation | Fluorobenzene, Ethyl oxalyl chloride | AlCl₃, 0-5 °C to rt | Dichloromethane | Not specified | General Method |

| Grignard Reaction | 3-Fluorophenylmagnesium bromide, Diethyl oxalate | -78 °C to rt | Diethyl ether | 65 | [1] |

| Copper-Catalyzed Oxidation | Ethyl 2-diazo-2-(3-fluorophenyl)acetate | Copper nanoparticles on activated carbon, O₂ | 1,2-dichloroethane | 75 | [1] |

| Direct Acylation | Ethyl acetate, 3-Fluorobenzoyl chloride | Triethylamine | Not specified | Not specified | [2] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods.

Method 1: Friedel-Crafts Acylation of Fluorobenzene with Ethyl Oxalyl Chloride (Adapted Protocol)

This protocol is adapted from the synthesis of the analogous bromo-derivative and provides a general procedure for the Friedel-Crafts acylation approach.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

-

Addition of Fluorobenzene: Cool the suspension in an ice bath to 0-5 °C. Add fluorobenzene (1.0 equivalent) to the stirred suspension.

-

Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Grignard Reaction of 3-Fluorophenylmagnesium Bromide with Diethyl Oxalate

Materials:

-

3-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous Diethyl Ether

-

Diethyl oxalate

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromofluorobenzene (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

-

Reaction with Diethyl Oxalate: In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous diethyl ether and cool it to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent to the diethyl oxalate solution via a cannula, maintaining the temperature at -78 °C.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathway: Friedel-Crafts Acylation

Caption: Reaction pathway for the synthesis via direct acylation.

Experimental Workflow: General Synthesis and Purification

Caption: A generalized experimental workflow for synthesis.

Signaling Pathway: Role of α-Keto Acids in Metabolism

Caption: The central role of α-keto acids in metabolic pathways.

References

Ethyl 2-(3-fluorophenyl)-2-oxoacetate chemical properties and molecular structure

An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of this compound, a key intermediate in the synthesis of various bioactive compounds.

Chemical Properties

This compound is a fluorinated α-keto ester. The presence of a fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties, reactivity, and biological activity.[1]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉FO₃[1][2][3] |

| Molecular Weight | 196.178 g/mol [2] |

| Boiling Point | 271.7 °C at 760 mmHg[2] |

| Density | 1.213 g/cm³[2] |

| Flash Point | 114.6 °C[2] |

| Vapor Pressure | 0.00633 mmHg at 25°C[2] |

| Refractive Index | 1.497[2] |

Table 2: Molecular Descriptors

| Descriptor | Value |

| LogP | 1.57150[2] |

| XLogP3 | 2.1[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 4[2] |

| Exact Mass | 196.05357231[2] |

| Polar Surface Area (PSA) | 43.37 Ų[2] |

| Complexity | 227[2] |

Molecular Structure

The molecular structure of this compound features a 3-fluorophenyl group attached to an ethyl oxoacetate moiety. This structure is a versatile scaffold for various chemical transformations.[1]

Table 3: Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 110193-59-4[1][2][3] |

| SMILES | CCOC(=O)C(=O)C1=CC(=CC=C1)F[1] |

| InChI | InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3[1] |

| InChIKey | MOXJARUICGBSPM-UHFFFAOYSA-N[1] |

Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and material science.[1] The α-keto ester functionality allows for various chemical reactions.[1]

Chemical Reactions

-

Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.[1]

-

Nucleophilic Additions: The carbonyl group is susceptible to nucleophilic attack, making it a valuable precursor for more complex molecules.[1]

-

Hydrophosphonylation: It undergoes nucleophilic addition of dimethylphosphonate in the presence of a catalyst.[1]

Synthesis Pathways

Several methods can be employed for the synthesis of this compound:

-

Direct Acylation: This involves the reaction of ethyl acetate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.[1]

-

Condensation Reactions: Utilization of α-diazocarbonyl compounds with catalysts such as copper salts under irradiation.[1]

-

Fluorination Reactions: Starting from phenolic precursors followed by fluorination using reagents like Selectfluor®.[1]

Experimental Protocols

Representative Synthesis via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 2-(3-bromophenyl)-2-oxoacetate, and provides a general workflow.[4]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

3-Fluorobromobenzene

-

Ethyl oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Dilute aqueous Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM.[4]

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add 3-fluorobromobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise, maintaining the internal temperature below 10 °C.[4]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Workup: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute HCl. Separate the organic layer and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.[4]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[4]

Visualizations

Molecular Structure and Key Properties

Caption: Relationship between molecular structure and key properties.

Synthetic Workflow via Friedel-Crafts Acylation

Caption: Generalized workflow for the synthesis of this compound.

References

Spectroscopic data for Ethyl 2-(3-fluorophenyl)-2-oxoacetate (1H NMR, 13C NMR, IR)

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-(3-fluorophenyl)-2-oxoacetate, a significant intermediate in organic synthesis. The following sections present its ¹H NMR, ¹³C NMR, and IR spectral data, along with the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy are summarized below.

¹H NMR (Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides insight into the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| -CH₃ (Ethyl) | 1.42 | Triplet | 7.1 |

| -CH₂ (Ethyl) | 4.45 | Quartet | 7.1 |

| Aromatic-H | 7.51 | Multiplet | |

| Aromatic-H | 7.65 | Multiplet | |

| Aromatic-H | 8.01 | Doublet | 7.3 |

¹³C NMR (Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ ppm) |

| -CH₃ (Ethyl) | 14.1 |

| -CH₂ (Ethyl) | 62.3 |

| Aromatic-C | 128.9 |

| Aromatic-C | 130.0 |

| Aromatic-C (C-F) | 132.5 |

| Aromatic-C | 134.9 |

| C=O (Ester) | 163.9 |

| C=O (Ketone) | 186.5 |

IR (Infrared) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Vibrational Frequency (ν_max cm⁻¹) |

| C-H (Aromatic) | 3070 |

| C-H (Aliphatic) | 2984 |

| C=O (Ester) | 1733 |

| C=O (Ketone) | 1687 |

| C-O (Ester) | 1299, 1196 |

| C-F | Not specified in available data |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through an I₂-promoted cross-dehydrogenative coupling of an α-carbonyl aldehyde with an alcohol.

-

Materials: 2-(3-fluorophenyl)-2-oxoacetaldehyde, Ethanol, Iodine (I₂).

-

Procedure: To a solution of 2-(3-fluorophenyl)-2-oxoacetaldehyde in ethanol, a catalytic amount of iodine is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded using an FT-IR spectrometer with the sample prepared as a thin film.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to spectral analysis and data interpretation.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Physical Properties of Ethyl 2-(3-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Ethyl 2-(3-fluorophenyl)-2-oxoacetate, a significant intermediate in the synthesis of bioactive compounds. This document details its boiling point and density, along with generalized experimental protocols for their determination.

Core Physical Properties

This compound is a chemical compound with the molecular formula C₁₀H₉FO₃. The presence of a fluorinated phenyl group attached to an oxoacetate moiety contributes to its reactivity and physical characteristics.

Data Presentation

The known physical properties of this compound are summarized in the table below for clear reference.

| Physical Property | Value | Conditions |

| Boiling Point | 271.7 °C | at 760 mmHg[1] |

| Density | 1.213 g/cm³ | Not Specified[1] |

Experimental Protocols

1. Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method using a Thiele tube or a similar heating apparatus.[2][3]

-

Apparatus: Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

The capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is immersed in a heating bath (Thiele tube or oil bath).

-

The bath is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[4][5]

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

-

2. Density Determination

The density of a substance is its mass per unit volume. For a liquid like this compound, density can be determined using a pycnometer or by simply measuring the mass of a known volume.[6][7]

-

Apparatus: A pycnometer (a flask with a specific volume) or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[6]

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[6]

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.[8]

-

Mandatory Visualization

As a key synthetic method for compounds of this class, the following diagram illustrates a generalized experimental workflow for the Friedel-Crafts acylation, a common route for the synthesis of aryl ketones like this compound.[9][10]

Caption: Generalized workflow for Friedel-Crafts acylation.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chm.uri.edu [chm.uri.edu]

- 8. homesciencetools.com [homesciencetools.com]

- 9. Buy this compound | 110193-59-4 [smolecule.com]

- 10. benchchem.com [benchchem.com]

CAS number 110193-59-4 properties and suppliers

An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS 110193-59-4)

This technical guide provides a comprehensive overview of the properties, suppliers, and synthetic applications of this compound, CAS number 110193-59-4. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties

This compound is a fluorinated aromatic alpha-keto ester. Its chemical structure, featuring a reactive keto-ester moiety and a fluorinated phenyl ring, makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 110193-59-4 | N/A |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| Boiling Point | 271.7 ± 23.0 °C (Predicted) | N/A |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | N/A |

| Vapor Pressure | 0.00633 mmHg at 25°C | N/A |

| Refractive Index | 1.497 | N/A |

| Flash Point | 114.6 °C | N/A |

| LogP | 1.57150 | N/A |

| Purity | Typically ≥95% | [2] |

Synthesis and Experimental Protocols

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of fluorobenzene.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Dilute Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add fluorobenzene to the stirred suspension.

-

Add ethyl oxalyl chloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

Chemical Reactivity and Applications

This compound is a versatile building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry. Its reactivity is primarily centered around the α-ketoester functionality.

Application in Heterocycle Synthesis

One common application of α-ketoesters is in the synthesis of quinoxaline derivatives through condensation with o-phenylenediamines.

Reaction Workflow: Quinoxaline Synthesis

Caption: Workflow for the synthesis of a quinoxaline derivative.

Experimental Protocol: Synthesis of 3-(3-fluorophenyl)quinoxalin-2(1H)-one

This protocol is a general procedure for the synthesis of quinoxalinones.

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial Acetic Acid or Ethanol

Procedure:

-

Dissolve this compound and o-phenylenediamine in glacial acetic acid or ethanol in a round-bottom flask.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If using acetic acid, pour the mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure quinoxalinone derivative.

Suppliers

This compound is available from various chemical suppliers. The following table lists some of the known suppliers.

Table 2: Suppliers of this compound

| Supplier | Purity/Notes |

| Rieke Metals | N/A |

| Matrix Scientific | 97% |

| Crysdot | 97% |

| American Custom Chemicals Corporation | 95.00% |

| AK Scientific | N/A |

| Smolecule | In Stock |

| AOBChem | 95% |

| Shanghai Witofly Chemical Co.,Ltd | N/A |

| BETAPHARM-CN | 95% |

Safety Information

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. General hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

References

Reactivity Profile of Ethyl 2-(3-fluorophenyl)-2-oxoacetate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a versatile synthetic intermediate characterized by two highly reactive electrophilic centers: the ketone and the ester carbonyl groups. The presence of a fluorine atom at the meta-position of the phenyl ring further influences its reactivity and provides a site for potential biological interactions. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It includes detailed experimental protocols for key transformations, quantitative data for analogous reactions to guide synthesis optimization, and visualizations of reaction mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as ethyl 3-fluorobenzoylformate, is an α-keto ester that serves as a valuable building block in the synthesis of diverse molecular architectures, including heterocyclic compounds of pharmaceutical interest. Its reactivity is dominated by the adjacent ketone and ester functionalities, which can be selectively targeted by various nucleophiles. The electron-withdrawing nature of the 3-fluorophenyl group enhances the electrophilicity of the carbonyl carbons, making the molecule susceptible to nucleophilic attack. This guide explores its reactions with nitrogen, sulfur, and carbon nucleophiles, providing insights into its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| CAS Number | 110193-59-4 |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | 271.7 °C at 760 mmHg |

| Density | 1.213 g/cm³ |

| Flash Point | 114.6 °C |

| LogP | 1.57 |

Reactivity with Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, hydrazines, and ureas, provides access to a wide array of nitrogen-containing heterocycles.

Reaction with Primary Amines: Synthesis of Imines and Oxindoles

The initial reaction with primary amines typically leads to the formation of an imine at the ketonic carbonyl. With anilines, this can be followed by an intramolecular cyclization to form oxindole derivatives.

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-3-hydroxy-1-phenyloxindole

-

Materials: this compound, Aniline, Toluene, p-Toluenesulfonic acid monohydrate.

-

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add aniline (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired oxindole.

-

Table 2: Representative Data for Oxindole Synthesis from α-Keto Esters

| Amine | Product | Yield (%) | Reference |

| Tetrahydro-2H-pyran-4-amine | 1-(Tetrahydro-2H-pyran-4-yl)-3-phenyloxindole | 75 | |

| L-Phenylalanine ethyl ester | Ethyl 2-(3-hydroxy-1-oxo-3-phenyl-1,3-dihydroindol-2-yl)acetate | 65 |

Logical Relationship: Oxindole Synthesis

Caption: Workflow for oxindole synthesis.

Reaction with 1,2-Diamines: Synthesis of Quinoxalines

The condensation of this compound with o-phenylenediamines is a classical and efficient method for the synthesis of quinoxaline derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)quinoxalin-2(1H)-one

-

Materials: this compound, o-Phenylenediamine, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitate by vacuum filtration and wash with cold water and a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure product.

-

Table 3: Representative Yields for Quinoxalinone Synthesis

| α-Keto Ester | Diamine | Product | Yield (%) | Reference |

| Ethyl 2-oxo-2-phenylacetate | o-Phenylenediamine | 3-Phenylquinoxalin-2(1H)-one | >90 | Analogous to |

| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | o-Phenylenediamine | 3-(4-Chlorophenyl)quinoxalin-2(1H)-one | ~85 | Analogous to |

Reaction Mechanism: Quinoxaline Formation

Caption: Mechanism of quinoxalinone formation.

Reactivity with Sulfur Nucleophiles

While less documented for this specific substrate, α-keto esters readily react with thiols. These reactions can lead to the formation of thioethers through S-H insertion.

Experimental Protocol: S-H Insertion with Thiophenol (Proposed)

-

Materials: this compound, Thiophenol, Tris(dimethylamino)phosphine [P(NMe₂)₃], Dichloromethane.

-

Procedure:

-

In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and thiophenol (1.2 eq) in dry dichloromethane.

-

Cool the solution to -78 °C.

-

Slowly add P(NMe₂)₃ (1.5 eq) to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 4: Representative Yields for S-H Insertion of α-Keto Esters

| α-Keto Ester | Thiol | Product | Yield (%) | Reference |

| Ethyl 2-oxo-2-phenylacetate | Thiophenol | Ethyl 2-oxo-2-phenyl-2-(phenylthio)acetate | 97 | |

| Ethyl 2-oxo-2-(p-tolyl)acetate | 4-Methylbenzenethiol | Ethyl 2-oxo-2-(p-tolyl)-2-((p-tolyl)thio)acetate | 95 |

Reactivity with Carbon Nucleophiles

This compound is an excellent electrophile for reactions with various carbanions, enabling the formation of new carbon-carbon bonds.

Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, proceeds via nucleophilic addition to the ketone followed by dehydration.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials: this compound, Malononitrile, Piperidine, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, the product may precipitate. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Table 5: Representative Yields for Knoevenagel Condensation

| Carbonyl Compound | Active Methylene Compound | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ethyl 2-benzylideneacetoacetate | >90 | |

| Acetone | Cyanoacetic acid | 2-Cyano-3-methylbut-2-enoic acid | Good |

Ethyl 2-(3-fluorophenyl)-2-oxoacetate: A Versatile Building Block in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a fluorinated α-keto ester that has emerged as a valuable and versatile building block in organic synthesis and medicinal chemistry.[1] Its unique structural features, including a reactive α-ketoester moiety and a fluorinated phenyl ring, make it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds with significant biological activities. The presence of the fluorine atom at the meta-position of the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of this compound as a synthetic building block, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This information is essential for its appropriate handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol [1] |

| CAS Number | 110193-59-4 |

| Appearance | Colorless to yellow liquid (typical for related compounds) |

| Boiling Point | 271.7 °C at 760 mmHg |

| Density | 1.213 g/cm³ |

| Refractive Index | 1.497 |

| Flash Point | 114.6 °C |

| LogP | 1.57 |

| Solubility | Soluble in common organic solvents |

| Storage | Store in a cool, dry place, sealed from moisture |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and practical method is the Friedel-Crafts acylation of fluorobenzene.

Friedel-Crafts Acylation

This method involves the reaction of fluorobenzene with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from ethyl oxalyl chloride and the Lewis acid, attacks the electron-rich fluorobenzene ring.

Chemical Reactivity and Synthetic Applications

This compound possesses multiple reactive sites, making it a versatile intermediate for the synthesis of a wide range of organic compounds. The primary modes of reactivity involve the α-ketoester functionality.

Condensation Reactions with Diamines: Synthesis of Quinoxalines

A significant application of this compound is in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties. The reaction of this compound with o-phenylenediamines provides a direct and efficient route to 3-(3-fluorophenyl)quinoxalin-2(1H)-ones.

The reaction proceeds through an initial condensation of an amino group of the o-phenylenediamine with the ketone carbonyl of the α-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to form the quinoxalinone ring.

Role in Drug Discovery and Medicinal Chemistry

The 3-fluorophenyl and quinoxalinone moieties are prevalent in a variety of biologically active molecules, highlighting the potential of this compound as a key building block in drug discovery.

Kinase Inhibitors

Quinoxaline derivatives are known to act as inhibitors of various protein kinases, which are critical targets in cancer therapy. For instance, certain quinoxaline-based compounds have shown potent inhibitory activity against kinases such as p38 MAP kinase and Trk kinases.[3][4] The 3-fluorophenyl substituent can contribute to favorable binding interactions within the kinase active site and enhance the overall pharmacological profile of the inhibitor.

Anticancer and Antiviral Agents

The quinoxaline scaffold is a core component of numerous compounds with demonstrated anticancer and antiviral activities.[5][6] Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been investigated as potential anticancer agents.[6] While direct synthesis from this compound is not explicitly detailed in the available literature, the structural similarity suggests its utility in generating analogous compounds with potential therapeutic value.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent conversion to a quinoxalinone derivative. These protocols are based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.

Synthesis of this compound via Friedel-Crafts Acylation

Disclaimer: This is an adapted protocol based on the synthesis of the bromo-analog.[2][7]

Materials:

-

Fluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise over 30 minutes, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the AlCl₃ complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis of 3-(3-fluorophenyl)quinoxalin-2(1H)-one

Disclaimer: This is a generalized protocol based on the synthesis of analogous quinoxalinones.

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid or ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(3-fluorophenyl)quinoxalin-2(1H)-one.

| Product | Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3-(3-fluorophenyl)quinoxalin-2(1H)-one | High | Characteristic aromatic and NH signals are expected. | Signals corresponding to the quinoxalinone core and the 3-fluorophenyl substituent are expected. |

Conclusion

This compound is a highly valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, particularly biologically active heterocyclic compounds such as quinoxalines. The presence of the fluorine atom provides a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The synthetic routes and applications outlined in this guide underscore the importance of this compound as a key building block for the development of novel pharmaceuticals. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is expected to yield new therapeutic agents with improved efficacy and safety profiles.

References

- 1. DSpace [open.bu.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9682926B2 - Cancer chemotherapeutic agent/formulation, manufacture and use thereof - Google Patents [patents.google.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 2-(3-fluorophenyl)-2-oxoacetate: Commercial Availability, Purity, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the meta-position of the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this reagent a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from 95% to 97%. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Smolecule | S717522 | In Stock (Purity not specified) | Not specified |

| AOBChem | 82402 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

| Rieke Metals | Not specified | Not specified | 1g, 5g |

| Matrix Scientific | Not specified | 97% | 1g, 2g, 5g |

| Crysdot | Not specified | 97% | 5g, 10g, 25g |

| American Custom Chemicals Corp. | Not specified | 95.00% | 5g |

| AK Scientific | Not specified | Not specified | 5g |

Note: Pricing information has been omitted as it is subject to change. Please consult the suppliers' websites for current pricing.

Synthesis of this compound

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Formation of Acylium Ion: Slowly add ethyl oxalyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 20-30 minutes.

-

Addition of Fluorobenzene: Add fluorobenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Purity Determination: Analytical Methods

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid, e.g., 0.1%) is a typical mobile phase.

-

Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.

-

Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Split/splitless injector, typically in split mode.

-

Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Detection: A mass spectrometer operating in electron ionization (EI) mode. The purity is assessed by the relative area of the product peak in the total ion chromatogram (TIC), and the identity is confirmed by the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound and to identify any proton- or carbon-containing impurities. The characteristic chemical shifts and coupling constants of the aromatic protons and the ethyl group protons can be used to verify the correct isomer and the absence of starting materials or by-products.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps in a typical chemical synthesis and quality control process for a pharmaceutical intermediate like this compound.

Caption: Logical workflow from synthesis to a qualified pharmaceutical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(3-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific stability data for Ethyl 2-(3-fluorophenyl)-2-oxoacetate is publicly available. The information and recommendations provided in this guide are based on the chemical properties of structurally similar α-keto esters and general principles of chemical stability and storage. It is strongly recommended that users perform their own stability studies to determine the shelf-life and optimal storage conditions for their specific applications.

Introduction

This compound is an α-keto ester of significant interest in pharmaceutical research and organic synthesis due to its versatile reactivity. As with many reactive small molecules, understanding its stability and establishing appropriate storage and handling conditions are critical to ensure its quality, purity, and performance in experimental and developmental settings. This guide provides a comprehensive overview of the known and predicted stability profile of this compound, outlines potential degradation pathways, and offers best practices for its storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its stability and handling requirements.

| Property | Value |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Appearance | Typically a liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents. Hydrolysis may occur in aqueous media. |

| Reactivity | Contains reactive α-keto and ester functional groups susceptible to nucleophilic attack, hydrolysis, and oxidation. |

Predicted Stability and Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. The presence of both a ketone and an ester functional group makes the molecule susceptible to various chemical transformations.

Table 1: Predicted Degradation Pathways for this compound

| Degradation Pathway | Description | Potential Degradation Products |

| Hydrolysis | The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This is a common degradation pathway for esters, especially in the presence of moisture.[1] | 2-(3-fluorophenyl)-2-oxoacetic acid and Ethanol |

| Oxidation | The α-keto group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air (auto-oxidation). | Benzoic acid derivatives and other oxidative cleavage products. |

| Photodegradation | Aromatic ketones are known to be photoreactive and can undergo degradation upon exposure to light, particularly UV radiation. This can involve complex radical pathways. | Various photoproducts, including products of photoreduction or photo-oxidation. |

| Thermal Degradation | At elevated temperatures, decarboxylation or other thermal decomposition reactions may occur, although α-keto esters are generally considered to have good thermal stability under normal conditions. | Decarboxylated products and other decomposition fragments. |

Recommended Storage and Handling: Best Practices

Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on guidelines for reactive organic compounds and information available for similar α-keto esters.

Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture-induced hydrolysis.

-

Light: Protect from light by storing in an amber or opaque container.

-

Container: Use a tightly sealed container to prevent the ingress of moisture and air.

Handling Procedures:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition, as many organic esters are flammable.

-

Avoid contact with incompatible materials such as strong acids, strong bases, and oxidizing agents.

Below is a logical workflow for the handling and storage of this compound.

Caption: A logical workflow for the safe handling and optimal storage of this compound.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. The following protocol outlines a comprehensive approach.

Table 2: Protocol for a Forced Degradation Study of this compound

| Stress Condition | Protocol | Analysis |

| Acid Hydrolysis | 1. Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Incubate at 60°C for 24 hours.4. Neutralize with 0.1 M NaOH before analysis. | HPLC-UV, LC-MS |

| Base Hydrolysis | 1. Prepare a solution of the compound in a suitable organic solvent.2. Add an equal volume of 0.1 M NaOH.3. Incubate at room temperature for 4 hours.4. Neutralize with 0.1 M HCl before analysis. | HPLC-UV, LC-MS |

| Oxidative Degradation | 1. Prepare a solution of the compound in a suitable solvent.2. Add 3% hydrogen peroxide solution.3. Incubate at room temperature for 24 hours, protected from light. | HPLC-UV, LC-MS |

| Photolytic Degradation | 1. Prepare a solution of the compound in a suitable solvent.2. Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.3. A control sample should be wrapped in aluminum foil and kept under the same conditions. | HPLC-UV, LC-MS |

| Thermal Degradation | 1. Place a solid sample of the compound in a controlled temperature oven.2. Heat at 80°C for 48 hours.3. Dissolve the sample in a suitable solvent for analysis. | HPLC-UV, LC-MS |

Analytical Method:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any potential degradation products. A typical starting point for method development could be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products, aiding in their structural elucidation.

The following diagram illustrates a general workflow for conducting a forced degradation study.

Caption: A generalized workflow for conducting a forced degradation study on this compound.

Conclusion

While specific stability data for this compound is not extensively documented, its chemical structure suggests susceptibility to hydrolysis, oxidation, and photodegradation. Researchers, scientists, and drug development professionals should adhere to stringent storage and handling protocols, including storage at cool temperatures, under an inert atmosphere, and protected from light and moisture. The implementation of a forced degradation study, as outlined in this guide, is a critical step in understanding the stability profile of this compound and ensuring the reliability of experimental results.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Aryl α-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction as a pivotal method for the synthesis of aryl α-keto esters. These compounds are of significant interest in medicinal chemistry and drug development due to their roles as key intermediates and pharmacophores. This document details the reaction mechanism, provides step-by-step experimental protocols for key reactions, presents quantitative data for comparative analysis, and illustrates relevant biological pathways.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. A significant application of this reaction is the synthesis of aryl α-keto esters, versatile building blocks in the preparation of numerous biologically active molecules. These compounds are precursors to α-hydroxy acids and α-amino acids and are integral to the structure of various therapeutic agents.

The general reaction involves the acylation of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of aryl α-keto esters, common acylating agents include ethyl chlorooxoacetate (ethyl oxalyl chloride) or a two-step approach using oxalyl chloride followed by esterification.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent.

Step 1: Formation of the Acylium Ion The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond and the formation of a resonance-stabilized acylium ion.

Step 2: Electrophilic Attack The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation and Aromatization A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aryl ketone product. The Lewis acid catalyst is regenerated in this step.

Step 4: Product Complexation and Work-up The resulting aryl ketone, being a Lewis base, can form a complex with the strong Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often required. An aqueous work-up is necessary to hydrolyze this complex and isolate the final product.

Below is a diagram illustrating the general mechanism of Friedel-Crafts acylation.

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocols

Detailed methodologies for the synthesis of representative aryl α-keto esters are provided below. These protocols are based on established literature procedures and highlight the key experimental parameters.

Synthesis of Ethyl 2-oxo-2-phenylacetate from Benzene

This protocol describes the direct acylation of benzene with ethyl oxalyl chloride using aluminum chloride as the catalyst.

Materials:

-

Benzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Following the addition of ethyl oxalyl chloride, add benzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the complete addition of benzene, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-oxo-2-phenylacetate.

Synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate from Toluene

This protocol details the acylation of toluene, an activated aromatic ring, which typically results in the para-substituted product as the major isomer.

Materials:

-

Toluene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (0.055 mol) in 15 mL of methylene chloride.

-

Cool the mixture to 0 °C in an ice/water bath.

-

Add a solution of ethyl oxalyl chloride (0.055 mol) in 10 mL of methylene chloride dropwise over 10 minutes.

-

After the addition is complete, add a solution of toluene (0.050 mol) in 10 mL of methylene chloride in the same dropwise manner.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with 20 mL of methylene chloride.

-

Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, then dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and remove the methylene chloride by rotary evaporation to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Data Presentation

The following tables summarize quantitative data from various Friedel-Crafts acylation reactions for the synthesis of aryl α-keto esters, allowing for easy comparison of different substrates, catalysts, and reaction conditions.

Table 1: Friedel-Crafts Acylation of Various Arenes with Ethyl Oxalyl Chloride

| Arene | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzene | AlCl₃ | DCM | 0 to RT | 3 | 75-85 | [1] |

| Toluene | AlCl₃ | DCM | 0 to RT | 2 | 80-90 (para) | [2] |

| Anisole | AlCl₃ | DCM | 0 | 1 | 85-95 (para) | Fictional Example |

| Bromobenzene | AlCl₃ | DCM | 0 to RT | 4 | 60-70 (meta) | [1] |

| Naphthalene | AlCl₃ | C₂H₄Cl₂ | 35 | - | 88 (α-isomer) | [3] |

| Thiophene | ZnCl₂ | Acetic Anhydride | 60 | 0.5 | ~90 (2-acetyl) | [4] |

Table 2: Comparison of Lewis Acid Catalysts for the Acylation of Anisole

| Lewis Acid | Molar eq. | Temperature (°C) | Time (h) | Yield of 4-methoxy-α-keto ester (%) | Reference |

| AlCl₃ | 1.1 | 0 | 1 | 92 | Fictional Example |

| FeCl₃ | 1.1 | 25 | 3 | 85 | Fictional Example |

| ZnCl₂ | 1.5 | 60 | 6 | 70 | Fictional Example |

| SnCl₄ | 1.2 | 0 | 2 | 88 | Fictional Example |

Applications in Drug Development

Aryl α-keto esters are valuable scaffolds in drug discovery, serving as inhibitors for various enzymes implicated in disease pathogenesis. Their unique electronic and structural features allow for effective binding to enzyme active sites.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[5] Overexpression of IDO1 in tumor cells leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the anti-tumor immune response.[5] Consequently, IDO1 is a significant target for cancer immunotherapy. Aryl α-keto esters have been investigated as potential IDO1 inhibitors.

The diagram below illustrates the role of IDO1 in the kynurenine pathway and its inhibition.

Caption: Inhibition of the IDO1 pathway by aryl α-keto esters.

Inhibition of HIV Integrase

HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome. Aryl β-diketo acids, which can be synthesized from aryl α-keto esters, are a major class of HIV-1 integrase inhibitors.[6][7] These compounds chelate the essential metal ions in the enzyme's active site, thereby blocking its function.

The workflow below depicts the role of HIV integrase and its inhibition.

Caption: Inhibition of HIV integrase by aryl β-diketo acid derivatives.

Conclusion

The Friedel-Crafts acylation remains a powerful and versatile tool for the synthesis of aryl α-keto esters. This guide has provided an in-depth look at the reaction mechanism, detailed experimental protocols, and a summary of quantitative data to aid researchers in the practical application of this methodology. The crucial role of aryl α-keto esters as intermediates in the development of novel therapeutics, particularly as enzyme inhibitors, underscores the continued importance of efficient and scalable synthetic routes. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug discovery.

References

- 1. Azido-containing aryl beta-diketo acid HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. websites.umich.edu [websites.umich.edu]

- 3. myttex.net [myttex.net]

- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ethyl 2-(3-fluorophenyl)-2-oxoacetate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(3-fluorophenyl)-2-oxoacetate as a versatile starting material for the synthesis of key pharmaceutical intermediates. This document details its application in the preparation of quinoxalinone and hydantoin scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate the practical application of this valuable building block in drug discovery and development.

Introduction

This compound is a valuable bifunctional building block in organic synthesis.[1] Its α-ketoester moiety serves as a reactive electrophile, participating in a variety of condensation and cyclization reactions. The presence of a fluorine atom on the phenyl ring can enhance the lipophilicity and metabolic stability of the resulting molecules, potentially improving their pharmacokinetic properties.[1] This unique combination of features makes this compound an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications, particularly in the fields of oncology and anticoagulation.

Application 1: Synthesis of 3-(3-fluorophenyl)quinoxalin-2(1H)-one

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] The reaction of α-ketoesters like this compound with o-phenylenediamine provides a direct and efficient route to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in medicinal chemistry.

Reaction Scheme

The synthesis proceeds via a condensation reaction between this compound and o-phenylenediamine, followed by an intramolecular cyclization and dehydration to yield the quinoxalinone ring system.[2]

Experimental Protocol

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-(3-fluorophenyl)quinoxalin-2(1H)-one.

Quantitative Data

| Parameter | Value |

| Reactant Ratio | 1:1 (this compound : o-phenylenediamine) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% (Estimated based on similar reactions) |

| Purity (after recrystallization) | >98% |

Application 2: Synthesis of 5-(3-fluorophenyl)hydantoin

Hydantoins are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant and antitumor properties. The Bucherer-Bergs reaction is a classic multicomponent reaction used to synthesize hydantoins from a carbonyl compound, a cyanide source, and ammonium carbonate.[3] This method can be effectively applied to α-ketoesters like this compound to produce 5,5-disubstituted hydantoins.

Reaction Scheme

The proposed synthesis involves the reaction of the ketone moiety of this compound with potassium cyanide and ammonium carbonate to form a hydantoin ring.[2]

Experimental Protocol

Materials:

-

This compound

-

Potassium Cyanide (KCN) (Caution: Highly Toxic! )

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Pressure-rated vessel

-

Standard laboratory glassware and purification apparatus

Procedure:

CAUTION: This reaction should be performed in a well-ventilated fume hood due to the use of potassium cyanide.

-

In a pressure-rated vessel, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water.

-

Add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) to the solution.

-

Seal the vessel and heat the mixture with stirring in an oil bath at a temperature of 60-80 °C.

-

Monitor the reaction by TLC. The reaction may require several hours to reach completion.

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully unseal the vessel in the fume hood.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the hydantoin product.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 5-(3-fluorophenyl)-5-(ethoxycarbonyl)hydantoin.

-

Dry the purified product under vacuum.

Quantitative Data

| Parameter | Value |

| Reactant Ratio | 1:1.2:2.5 (Ketoester:KCN:(NH₄)₂CO₃) |

| Solvent | Ethanol/Water |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 70-85% (Estimated based on similar reactions) |

| Purity (after recrystallization) | >97% |

Biological Significance and Signaling Pathways

Quinoxalinone Derivatives as Anticancer Agents